

# comparing m-CPBA with other peroxy acids for Baeyer-Villiger oxidation

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## Compound of Interest

Compound Name: 3-Chloroperoxybenzoic acid

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## A Comparative Guide to Peroxy Acids for Baeyer-Villiger Oxidation

For Researchers, Scientists, and Drug Development Professionals

The Baeyer-Villiger oxidation is a powerful and widely utilized reaction in organic synthesis for the conversion of ketones to esters and cyclic ketones to lactones. This transformation is pivotal in the synthesis of a vast array of molecules, including pharmaceuticals, natural products, and polymers. The choice of the oxidizing agent, typically a peroxy acid, is critical and can significantly influence the reaction's efficiency, selectivity, and overall success. This guide provides a detailed comparison of meta-chloroperoxybenzoic acid (m-CPBA) with other common peroxy acids used for this transformation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.

## Performance Comparison of Peroxy Acids

The reactivity of peroxy acids in the Baeyer-Villiger oxidation generally correlates with the pKa of the corresponding carboxylic acid; a lower pKa indicates a more reactive peroxy acid. The established reactivity trend is as follows: Trifluoroperacetic acid (TFPAA) > 4-nitroperbenzoic acid > m-CPBA > performic acid > peracetic acid > hydrogen peroxide > tert-butyl hydroperoxide.<sup>[1][2]</sup>

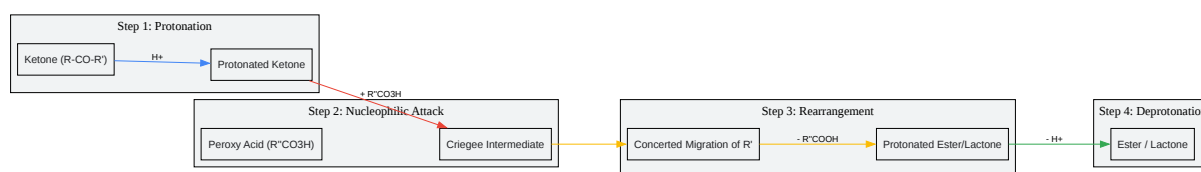
For a direct comparison, the Baeyer-Villiger oxidation of a common substrate, cyclohexanone, to  $\epsilon$ -caprolactone is considered. The following table summarizes typical experimental data for various peroxy acids.

Peroxy Acid	Substrate	Product	Reaction Conditions	Yield (%)	Reference
m-CPBA	Cyclohexanone	$\epsilon$ -Caprolactone	Dichloromethane (DCM), 45 °C, 48 h	Not specified	[3]
Trifluoroperacetic Acid (TFPAA) (in situ)	Cyclopentanone	$\delta$ -Valerolactone	Trifluoroacetic acid, Sodium Percarbonate, 15 min	~50	[4][5]
Peracetic Acid (in situ)	Cyclohexanone	$\epsilon$ -Caprolactone	Ethylene glycol diacetate, H <sub>2</sub> O <sub>2</sub> , Perhydrolase CLEA, pH 6, Room Temp.	63	[6]
Oxone® (Potassium Peroxymonosulfate)	3-Methylcyclohexanone	3-Methyl- $\epsilon$ -caprolactone & 5-Methyl- $\epsilon$ -caprolactone	Aqueous phase, low temperature, long reaction time	Not specified	
Magnesium Monoperoxyphthalate (MMPP)	2-Adamantanone	4-Oxatricyclo[4.3.1.1(3,8)]undecan-5-one	Acetonitrile, reflux	High	[7]

Note: Direct comparison of yields is challenging due to the variability in substrates and reaction conditions across different studies. The data presented provides a general overview of the performance of each peroxy acid.

# The Baeyer-Villiger Oxidation at a Glance: Mechanism

The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving a Criegee intermediate.[1][8]



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Caption: General mechanism of the Baeyer-Villiger oxidation.

## Detailed Experimental Protocols

The following are representative experimental protocols for the Baeyer-Villiger oxidation using different peroxy acids.

### Using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the general procedure for the Baeyer-Villiger oxidation of a ketone using m-CPBA.[3]

Materials:

- Ketone (1.0 equiv)
- m-CPBA (85%, 2.0 equiv)

- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Dissolve the ketone (7 mmol, 1.0 equiv) in DCM (70 mL) in a round-bottom flask.
- Add m-CPBA (85%, 2.0 equiv) to the solution.
- Stir the mixture at 45 °C for 48 hours.
- Quench the reaction by adding saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$  solution.
- Dilute the mixture with saturated aqueous  $\text{NaHCO}_3$  solution and extract with DCM.
- Combine the organic phases and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter the solution and evaporate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography.

## Using Trifluoroacetic Acid (TFPAA) (in situ generation)

This protocol outlines the in situ generation of TFPAA for the oxidation of cyclopentanone.<sup>[4][5]</sup>

Materials:

- Cyclopentanone
- Trifluoroacetic acid (TFA)
- Sodium percarbonate

- Dichloromethane (DCM)
- Water
- 5% aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Combine cyclopentanone and sodium percarbonate in a flask.
- Add trifluoroacetic acid to the mixture.
- Allow the reaction to proceed for about 15 minutes with occasional swirling.
- Dilute the reaction mixture with ice water.
- Extract the product with DCM.
- Wash the combined organic layers with water and then with 5% aqueous  $\text{NaHCO}_3$  solution.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Remove the solvent by rotary evaporation to obtain the crude product.

## Using Peracetic Acid (in situ generation)

This enzymatic approach describes the in situ formation of peracetic acid for the oxidation of cyclohexanone.<sup>[6]</sup>

Materials:

- Cyclohexanone
- Ethylene glycol diacetate (EGDA)
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )

- Perhydrolase cross-linked enzyme aggregate (CLEA)
- Phosphate buffer (pH 6)

Procedure:

- Prepare a reaction mixture containing cyclohexanone, EGDA as the acyl donor, and the perhydrolase CLEA in a phosphate buffer (pH 6).
- Add hydrogen peroxide to initiate the in situ formation of peracetic acid.
- Maintain the reaction at room temperature.
- Monitor the formation of  $\epsilon$ -caprolactone by a suitable analytical method (e.g., GC or HPLC).
- Upon completion, extract the product with an organic solvent.
- Dry the organic layer and remove the solvent to isolate the product.

## Using Oxone® (Potassium Peroxymonosulfate)

This protocol provides a general method for the Baeyer-Villiger oxidation using Oxone®.

Materials:

- Ketone (e.g., 3-methylcyclohexanone)
- Oxone® ( $2\text{KHSO}_5 \cdot \text{KHSO}_4 \cdot \text{K}_2\text{SO}_4$ )
- Water or an organic solvent (e.g., DCM) with a phase-transfer catalyst if the ketone is insoluble in water.
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) for workup.
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure for aqueous phase reaction:

- Dissolve the ketone in water.

- Add Oxone® to the solution at a low temperature.
- Stir the reaction mixture for an extended period.
- Neutralize the reaction with  $\text{NaHCO}_3$ .
- Extract the product with an organic solvent.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  and concentrate to obtain the product.

## Using Magnesium Monoperoxyphthalate (MMPP)

This protocol describes the use of MMPP for the Baeyer-Villiger oxidation of a cyclic ketone.<sup>[7]</sup>

Materials:

- Cyclic ketone (e.g., 2-adamantanone)
- Magnesium monoperoxyphthalate (MMPP)
- Acetonitrile

Procedure:

- Dissolve the cyclic ketone in acetonitrile in a round-bottom flask.
- Add MMPP to the solution.
- Reflux the reaction mixture.
- Monitor the reaction progress by TLC or GC.
- Upon completion, cool the reaction mixture and filter to remove insoluble salts.
- Remove the solvent under reduced pressure.
- Purify the residue by chromatography to obtain the lactone.

## Conclusion

The choice of peroxy acid for a Baeyer-Villiger oxidation is a critical decision that depends on several factors including the reactivity of the substrate, desired reaction conditions (temperature, time), and considerations for safety and environmental impact. While m-CPBA remains a versatile and commonly used reagent, more reactive alternatives like TFPAA can be advantageous for less reactive ketones. Greener and safer alternatives such as Oxone® and MMPP, as well as in situ generation of peracetic acid using enzymes, offer promising avenues for more sustainable chemical synthesis. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific synthetic challenges.

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